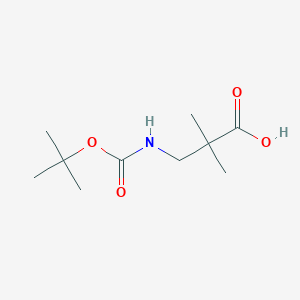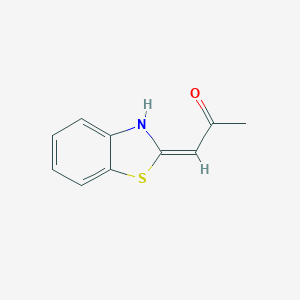
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one, also known as BZTP, is a yellow crystalline compound with a molecular formula of C11H8N2OS. It is widely used in scientific research due to its unique properties and potential applications. In
Aplicaciones Científicas De Investigación
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of cysteine and homocysteine. In addition, this compound has been explored as a potential photosensitizer for photodynamic therapy.
Mecanismo De Acción
The mechanism of action of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cells. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to induce cell death in cancer cells and inhibit the growth of tumors. In addition, this compound has been found to have antioxidant properties and may help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, this compound may have different effects on different types of cells, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one. One area of interest is the development of new synthesis methods that may improve the yield and purity of this compound. Another area of interest is the investigation of this compound's potential use as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one can be synthesized through a variety of methods, including the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 2-aminobenzothiazole with 2-bromoacetophenone in the presence of sodium hydride and dimethylformamide. The synthesis of this compound is relatively simple and can be carried out in a standard laboratory setting.
Propiedades
IUPAC Name |
(Z)-1-(1,3-benzothiazol-2-yl)prop-1-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFCVJDRPONJKE-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2S1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2S1)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

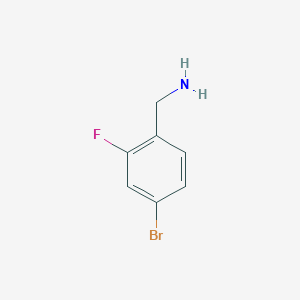
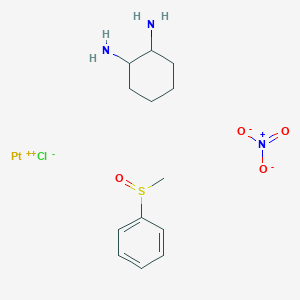
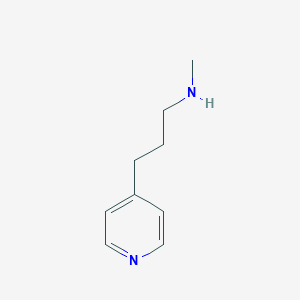
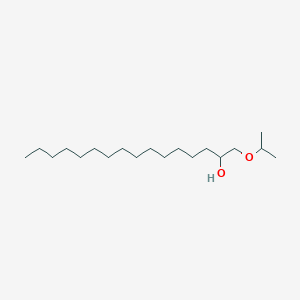
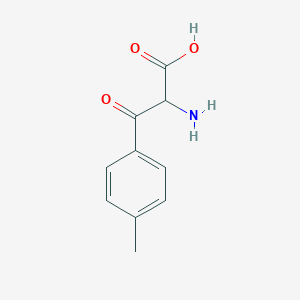
![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)


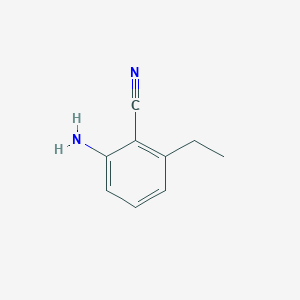
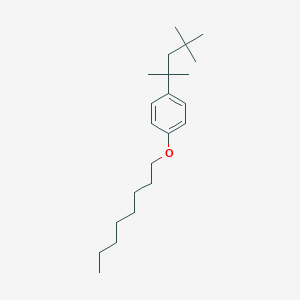
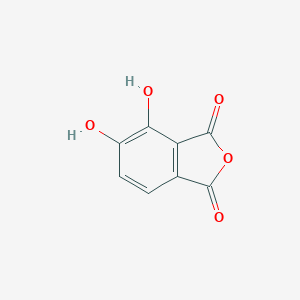
![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)

